[5-(4-Fluorophenyl)-2-furyl]methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFSMJZOIYNWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923230-19-7 | |
| Record name | [5-(4-fluorophenyl)furan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Analysis of 5 4 Fluorophenyl 2 Furyl Methylamine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For [5-(4-Fluorophenyl)-2-furyl]methylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of its atomic connectivity and spatial arrangement.
Assignment of Resonances and Conformational Insights
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the fluorophenyl, furan (B31954), and methylamine (B109427) moieties. The protons on the furan ring are anticipated to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the adjacent substituents. The protons of the 4-fluorophenyl group will likely present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the fluorine atom further splitting these signals. The methylene (B1212753) protons of the methylamine group would appear as a singlet, or if coupled to the amine proton, as a doublet. The amine proton itself is expected to be a broad singlet, its chemical shift being solvent-dependent.
The ¹³C NMR spectrum will provide further structural confirmation, with distinct resonances for each carbon atom in the molecule. The carbons of the furan and fluorophenyl rings will resonate in the aromatic region, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The chemical shift of the methylene carbon in the methylamine group will be indicative of its attachment to the furan ring and the nitrogen atom.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum, the chemical shift of which is sensitive to the electronic environment of the fluorophenyl ring.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan-H | 6.2 - 6.5 | d |
| Furan-H | 6.7 - 7.0 | d |
| Ar-H (ortho to F) | 7.0 - 7.3 | t |
| Ar-H (meta to F) | 7.5 - 7.8 | dd |
| CH₂ | 3.8 - 4.1 | s |
| NH₂ | 1.5 - 2.5 | br s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| CH₂ | 40 - 45 |
| Furan-C | 105 - 115 |
| Furan-C | 140 - 150 |
| Ar-C (meta to F) | 115 - 120 (d, J ≈ 21 Hz) |
| Ar-C (ortho to F) | 128 - 132 (d, J ≈ 8 Hz) |
| Ar-C (ipso to Furan) | 125 - 130 |
| Ar-C (ipso to F) | 160 - 165 (d, J ≈ 245 Hz) |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unequivocally assign all proton and carbon signals and to gain insights into the three-dimensional structure, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between protons, confirming the connectivity within the furan and fluorophenyl rings.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These correlations would solidify the assignment of the carbon skeleton.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the spatial proximity of protons. For this compound, NOESY correlations would be expected between the methylene protons and the adjacent furan proton, as well as between the furan protons and the ortho-protons of the fluorophenyl ring, offering insights into the preferred conformation of the molecule.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₀FNO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition with a high degree of confidence.
Fragmentation Pathways and Structural Confirmation
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely be the cleavage of the C-C bond between the furan ring and the methylamine group, leading to the formation of a stable furfuryl-type carbocation. Another prominent fragmentation pathway could involve the loss of the aminomethyl radical. Further fragmentation of the fluorophenyl-furan core would also be observed. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Predicted Key Fragment Ions in Mass Spectrometry
| m/z (Predicted) | Proposed Fragment Structure |
| 191 | [M]⁺ |
| 174 | [M - NH₃]⁺ |
| 162 | [M - CH₂NH]⁺ |
| 134 | [C₉H₆F]⁺ |
| 95 | [C₆H₄F]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are expected to display a number of characteristic bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the fluorophenyl and furan rings are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would be observed between 1450 and 1600 cm⁻¹. A strong band corresponding to the C-F stretching vibration of the fluorophenyl group is anticipated around 1200-1250 cm⁻¹. The C-O-C stretching of the furan ring will also give rise to characteristic absorptions. These vibrational signatures collectively provide a fingerprint for the molecule, confirming the presence of its key functional groups.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-F Stretch | 1200 - 1250 |
| C-N Stretch | 1000 - 1250 |
| C-O-C Stretch (furan) | 1000 - 1300 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing an exact three-dimensional model of the molecule as it exists in the crystal lattice.
The process begins with the growth of a high-quality single crystal of this compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.
Sophisticated computer software is then used to analyze this diffraction pattern. Through a mathematical process known as a Fourier transform, the pattern is converted into an electron density map of the molecule. From this map, the positions of the individual atoms can be resolved, yielding a detailed molecular structure. For this compound, this analysis would confirm the planarity of the furan and fluorophenyl rings, the precise conformation of the methylamine side chain relative to the furan ring, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.
While specific crystallographic data for this compound are not widely published in publicly accessible databases, the expected output from such an analysis is presented in the illustrative data table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C11H10FNO | The elemental composition of the molecule. |
| Formula Weight | 191.21 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system characterized by three unequal axes. |
| Space Group | P2₁/c | Describes the symmetry elements of the crystal's unit cell. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 8.2 | Unit cell dimension along the b-axis. |
| c (Å) | 12.1 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle of the b-c plane relative to the a-axis. |
| Volume (ų) | 1028 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.235 | The theoretical density of the crystal. |
| R-factor | < 0.05 | An indicator of the quality of the fit between the model and the data. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of a chemical compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase.
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, this compound, being relatively nonpolar due to its aromatic rings, will be retained on the stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions. A UV detector is typically used for detection, as the furan and phenyl rings contain chromophores that absorb UV light. A pure sample will ideally show a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration, allowing for quantitative purity analysis, often expressed as a percentage (e.g., >99%).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. This compound may be amenable to GC-MS analysis, potentially after derivatization of the amine group to increase its volatility.
In a GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into characteristic pieces. The mass-to-charge ratio of the parent ion and its fragments are plotted to produce a mass spectrum, which serves as a molecular "fingerprint." This allows for highly confident identification of the compound. The gas chromatogram indicates the purity, while the mass spectrum confirms the identity by matching the molecular weight (M.W. 191.2) and fragmentation pattern. scbt.com
Interactive Data Table: Illustrative Chromatographic Conditions and Findings
| Parameter | HPLC Example | GC-MS Example |
| Instrumentation | Agilent 1260 Infinity or similar | Agilent 7890B GC with 5977A MS or similar |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | HP-5MS or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% TFA) | Helium at a constant flow rate (e.g., 1 mL/min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Mass Spectrometry (Electron Ionization, 70 eV) |
| Temperature | 30 °C (Column Oven) | Temperature program (e.g., 100°C hold 2 min, ramp to 280°C at 15°C/min) |
| Expected Retention Time | Dependent on exact conditions, e.g., ~8.5 min | Dependent on exact conditions, e.g., ~12.2 min |
| Purity Assessment | >99% (based on peak area integration) | >99% (based on peak area integration) |
| MS Data (m/z) | Not Applicable | Molecular Ion [M]+ at 191; key fragments corresponding to loss of functional groups. |
Chemical Reactivity and Transformation Pathways of 5 4 Fluorophenyl 2 Furyl Methylamine
Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring
The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack and, under certain conditions, ring-opening or rearrangement reactions. Its reactivity is significantly modulated by the substituents at the 2 and 5 positions.
Electrophilic aromatic substitution on the furan nucleus preferentially occurs at the α-positions (C2 and C5) due to the greater resonance stabilization of the cationic intermediate (arenium ion) compared to attack at the β-positions (C3 and C4). pearson.comchemicalbook.comquora.comquora.com The intermediate resulting from an electrophilic attack at the C2 or C5 position can be stabilized by three resonance structures, whereas the intermediate from a C3 or C4 attack is only stabilized by two. quora.comquora.com
In the case of [5-(4-Fluorophenyl)-2-furyl]methylamine, both α-positions are already substituted. This substitution pattern implies that the furan ring is deactivated towards typical electrophilic aromatic substitution reactions, as the most reactive sites are occupied. Further substitution on the furan ring would necessitate harsh reaction conditions that could potentially lead to the displacement of one of the existing groups or decomposition of the molecule.
Furan rings, particularly when substituted with groups that can stabilize a positive charge, are susceptible to acid-catalyzed ring-opening and rearrangement reactions. rsc.orgacs.org A notable example is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. rsc.orgnih.gov
While this compound is not a carbinol, the underlying mechanism of the Piancatelli rearrangement, which involves protonation of the furan ring and subsequent nucleophilic attack, provides insight into potential transformation pathways. Under acidic conditions, the aminomethyl group could be protonated, which might trigger or influence a ring-opening cascade. Furthermore, the aza-Piancatelli reaction, which utilizes nitrogen nucleophiles, suggests that the primary amine functionality could participate in intramolecular rearrangements. rsc.orgscispace.com For instance, derivatives of 5-azidomethylfurfural have been shown to undergo the Piancatelli rearrangement to produce nitrogenous cyclopentenones.
The stability of the furan ring in this compound under acidic conditions is therefore a critical consideration. The specific substituents on the furan ring have a significant impact on the propensity for and the products of acid-catalyzed ring-opening. rsc.org
Influence of the 4-Fluorophenyl Group on Molecular Reactivity
The 4-fluorophenyl group is a key structural feature that influences the electronic properties and reactivity of the entire molecule.
The fluorine atom at the para position of the phenyl ring exerts a dual electronic effect. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network (inductive effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (mesomeric effect).
| Substituent | σp | Inductive Effect | Resonance Effect |
|---|---|---|---|
| -F | +0.06 | Electron-withdrawing | Electron-donating (weak) |
| -Cl | +0.23 | Electron-withdrawing | Electron-donating (weak) |
| -NO2 | +0.78 | Electron-withdrawing | Electron-withdrawing |
| -CH3 | -0.17 | Electron-donating | - |
| -OCH3 | -0.27 | Electron-withdrawing | Electron-donating (strong) |
The substituents on the 4-fluorophenyl ring can direct further functionalization. One powerful method for regioselective substitution on aromatic rings is Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org
While a primary amine is generally a poor directing group for DoM, it can be converted into a more effective DMG, such as an N-Boc protected amine or an amide. researchgate.net The furan ring itself has a strong preference for lithiation at the C2 and C5 positions, which are already substituted in the target molecule. uwindsor.ca However, it is conceivable that under specific conditions, a derivatized aminomethyl group could direct lithiation to the ortho-position (C3) of the 4-fluorophenyl ring, allowing for the introduction of a new substituent at that position. The hierarchy of directing group ability is a critical factor in predicting the outcome of such reactions when multiple potential sites for metalation exist. nih.govresearchgate.netharvard.edu
Reactivity Profiles of the Primary Amine Functionality
The primary amine of the aminomethyl group is a nucleophilic and basic center, making it the site of a variety of chemical transformations.
Common reactions of primary amines include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). scielo.org.zanih.gov
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo a variety of substitution reactions.
In the context of this compound, these reactions would lead to a diverse range of derivatives with modified properties. For example, acylation would introduce an amide functionality, which could alter the biological activity and physical properties of the molecule. The formation of Schiff bases is a common strategy in medicinal chemistry to generate new compounds with potential therapeutic applications. nih.govmdpi.com
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-{[5-(4-Fluorophenyl)-2-furyl]methyl}acetamide |
| Alkylation | Methyl iodide | N-Methyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine |
| Schiff Base Formation | Benzaldehyde | N-{[5-(4-Fluorophenyl)-2-furyl]methylidene}aniline |
Amine as a Nucleophile in Organic Transformations
The primary amine group is the most reactive site on this compound for a wide range of organic transformations. The nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile capable of attacking electron-deficient centers. Its reactivity is analogous to that of other primary amines, particularly those where the amino group is attached to a methylene (B1212753) bridge, such as benzylamine (B48309) or furfurylamine (B118560).
Key nucleophilic reactions include N-alkylation and N-acylation.
N-Alkylation: The amine is expected to react with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in a nucleophilic aliphatic substitution reaction. This process typically follows an SN2 mechanism, leading to the formation of secondary and tertiary amines. A significant challenge in such reactions is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the potential formation of quaternary ammonium salts if excess alkylating agent is used.
N-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, is a more controlled and predictable transformation. The amine readily attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide derivative via an addition-elimination mechanism. This reaction is generally high-yielding and is not prone to over-acylation, making it a reliable method for modifying the amine.
The table below summarizes the expected outcomes of these fundamental nucleophilic transformations.
| Reaction Type | Electrophile Example | General Reaction Scheme | Expected Product |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | |
| N-Acylation | Acyl Chloride (R-COCl) | N-Substituted Amide |
Note: The images in the table are illustrative placeholders for the chemical reaction schemes.
Reactions Involving Nitrogen Lone Pair and Protonation States
The reactivity of the amine is fundamentally tied to the availability of the nitrogen's lone pair of electrons. The protonation state of the amine group can be easily manipulated by changing the pH of the reaction medium, which in turn dictates its chemical behavior.
In the presence of an acid, the lone pair on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton to form the corresponding ammonium salt, [5-(4-fluorophenyl)-2-furyl]methanaminium. This conversion has a profound effect on the molecule's nucleophilicity. Once protonated, the nitrogen lone pair is no longer available to participate in nucleophilic attack, effectively "deactivating" the amine. This protonation is a reversible equilibrium, and the amine's nucleophilicity can be restored by the addition of a base to neutralize the ammonium salt and regenerate the free amine.
This principle is often exploited in synthesis for protecting the amine group or for controlling reaction selectivity.
| State | Structure | Availability of Lone Pair | Reactivity as a Nucleophile |
| Free Amine (Basic/Neutral Conditions) | R-CH₂-NH₂ | Available | High |
| Protonated Amine (Acidic Conditions) | R-CH₂-NH₃⁺ | Unavailable | Negligible |
Reaction Mechanism Elucidation via Kinetic and Isotopic Studies
To rigorously determine the mechanisms of reactions involving this compound, kinetic and isotopic labeling studies would be indispensable. Although specific studies on this compound are not documented, the established methodologies provide a clear framework for such investigations.
Kinetic Studies: The rate of a reaction can provide deep insight into its mechanism. For the N-alkylation with an alkyl halide, the reaction rate is expected to be dependent on the concentrations of both the amine and the alkyl halide, consistent with a bimolecular (SN2) transition state. This can be confirmed by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. For N-acylation, kinetic analysis can help determine the rate-determining step in the addition-elimination mechanism. Studies on analogous acyl transfer reactions involving furan derivatives have successfully used kinetic data to pinpoint the nucleophilic attack as the rate-determining step. mdpi.com
Isotopic Studies: The use of isotopes provides an unambiguous way to trace the path of atoms throughout a reaction.
Nitrogen-15 (¹⁵N) Labeling: Synthesizing this compound with a ¹⁵N label would allow its incorporation into the product to be tracked definitively using mass spectrometry or ¹⁵N NMR spectroscopy. This is particularly useful in complex reaction mixtures.
Deuterium Labeling: Using a deuterated alkylating agent (e.g., CD₃I) or performing the reaction in a deuterated solvent can help elucidate the role of proton transfers. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can indicate whether a C-H (or N-H) bond is broken in the rate-determining step of the reaction.
The following table outlines how these methods could be applied to study the compound's reactivity.
| Methodology | Experimental Approach | Information Gained |
| Kinetic Analysis | Measure reaction rate while varying reactant concentrations. | Determination of reaction order; supports or refutes proposed mechanisms (e.g., SN2 vs. SN1). |
| Isotopic Labeling (¹⁵N) | Use ¹⁵N-labeled amine in a reaction and analyze product distribution via Mass Spectrometry. | Confirms the origin of the nitrogen atom in the final product. |
| Kinetic Isotope Effect (KIE) | Compare the reaction rate of the amine with a standard reagent vs. a deuterated reagent. | Reveals if C-H or N-H bond cleavage is involved in the rate-determining step. |
Computational Chemistry and Theoretical Studies of 5 4 Fluorophenyl 2 Furyl Methylamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Aromaticity
Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. They solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's geometry, energy, and chemical properties. For a substituted furan (B31954) derivative like [5-(4-Fluorophenyl)-2-furyl]methylamine, these calculations can elucidate the interplay between the furan ring, the fluorophenyl substituent, and the methylamine (B109427) group.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. aps.org Instead of calculating the complex wave function of a multi-electron system, DFT determines the total energy from the electron density. aps.org This approach is widely used to predict the ground state properties of molecules. researchgate.netmdpi.com
For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its most stable three-dimensional structure (optimized geometry). globalresearchonline.netiiit.ac.in These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing 4-fluorophenyl group and the electron-donating methylamine group is expected to cause subtle distortions in the furan ring's geometry compared to unsubstituted furan. globalresearchonline.net
Furthermore, DFT is used to compute various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their difference (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. The Molecular Electrostatic Potential (ESP) surface can also be mapped, revealing regions of positive and negative charge. acs.org This map helps predict sites susceptible to nucleophilic or electrophilic attack. For this molecule, the nitrogen of the amine group and the oxygen of the furan ring are expected to be regions of negative potential, while the amine protons and hydrogens on the aromatic rings would be regions of positive potential.
| Parameter | Description | Predicted Value |
|---|---|---|
| C2=C3 Bond Length | Double bond in furan ring | ~1.35 Å |
| C3-C4 Bond Length | Single bond in furan ring | ~1.44 Å |
| C5-O Bond Length | Carbon-Oxygen bond in furan ring | ~1.37 Å |
| C(furan)-C(phenyl) Bond Length | Bond connecting the two rings | ~1.47 Å |
| C(furan)-C(methyl) Bond Length | Bond connecting furan to methylamine | ~1.50 Å |
| C2-O-C5 Angle | Angle within the furan ring | ~106.5° |
Furan is classified as an aromatic compound because its delocalized lone pair on the oxygen atom participates in the π-system, creating a cyclic, planar array of 6 π-electrons that satisfies Hückel's rule. numberanalytics.comwikipedia.org However, its aromaticity is significantly weaker than that of benzene (B151609), as reflected in its higher reactivity. wikipedia.org The degree of aromaticity can be quantified using various computational indices.
Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a non-bonded point, such as the center of the ring. A negative NICS value (e.g., NICS(1)zz, which measures the out-of-plane component 1 Å above the ring) indicates a diatropic ring current, characteristic of an aromatic system. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 signify a non-aromatic system. Furan typically has a lower HOMA value than thiophene (B33073) or benzene, confirming its modest aromatic character. rsc.org
Other Indices: Additional metrics like the Para-Delocalization Index (PDI) and the Anisotropy of the Induced Current Density (ACID) plots provide further insights into electron delocalization and ring currents.
For this compound, the substituents are expected to modulate the furan ring's aromaticity. The electron-withdrawing fluorophenyl group may slightly decrease the electron density within the furan ring, potentially reducing its aromatic character. researchgate.net The effect of the methylamine group is more complex and depends on its conformational orientation relative to the ring.
| Compound | Resonance Energy (kJ/mol) | Relative Aromaticity Order |
|---|---|---|
| Benzene | 152 | 1 (Highest) |
| Thiophene | 121 | 2 |
| Pyrrole | 88 | 3 |
| Furan | 67 | 4 (Lowest) |
Conformational Landscape and Energetic Analysis
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its accessible conformations. Computational methods are essential for mapping the conformational landscape and identifying the most stable structures. researchgate.net
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.de For this compound, the most significant degrees of freedom are the rotations around the single bonds connecting the furan ring to the phenyl ring and to the methylamine group.
By performing a "relaxed" PES scan, where one dihedral angle is systematically varied while all other geometric parameters are allowed to optimize, one can map the energy profile of rotation. readthedocs.io This reveals the low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. The results would likely show that planar or near-planar arrangements of the two rings are energetically unfavorable due to steric hindrance, and that specific staggered conformations of the methylamine group are preferred.
| Conformer | Furan-Phenyl Dihedral Angle | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Global Minimum | ~40° | 0.0 | Most stable, non-planar conformation. |
| Transition State 1 | 0° | +15.0 | Unstable planar (eclipsed) conformation. |
| Local Minimum | ~140° | +5.0 | A second, less stable conformer. |
| Transition State 2 | 90° | +10.0 | Unstable perpendicular conformation. |
The relative stability of different conformers is often governed by subtle, non-covalent intramolecular interactions. nih.gov In this compound, several such interactions are possible:
CH-π Interactions: These can occur between a C-H bond of the methylamine group and the electron-rich face of either the furan or the fluorophenyl ring. Such interactions are stabilizing and can influence the preferred rotational orientation of the side chain. aip.org
F-π Interactions: The fluorine atom on the phenyl ring is electronegative but also possesses lone pairs. It can engage in a weak interaction with the π-electron cloud of the furan ring. rsc.org The nature of this interaction (attractive or repulsive) depends heavily on the geometry and electronic context.
Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between one of the N-H protons of the amine group and the furan oxygen atom, which would significantly stabilize a specific conformation.
Computational tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions by analyzing electron density distribution and orbital overlaps. nih.gov
Molecular Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry is invaluable for studying the dynamics of chemical reactions. By modeling reaction pathways, one can calculate activation energies and determine the structure of transient species like transition states. nih.gov
For this compound, several reactions could be modeled. For instance, electrophilic aromatic substitution is a characteristic reaction of furan. wikipedia.org DFT calculations could be used to model the substitution at the C3 and C4 positions of the furan ring. The process would involve:
Locating Reactants and Products: The geometries of the starting material and the final product are optimized.
Finding the Transition State (TS): A transition state search algorithm is used to find the highest point on the minimum energy path connecting reactants and products. The TS is a saddle point on the PES, and its structure provides insight into the bond-forming and bond-breaking processes. acs.org
Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation barrier (Ea), a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.
Such studies could predict the regioselectivity of reactions, explaining why one position on the furan ring might be more reactive than another. Similar methods could be applied to model reactions involving the amine group, such as N-acylation or N-alkylation, providing a complete theoretical picture of the molecule's chemical behavior. acs.orgrsc.org
Reaction Path Optimization
Reaction path optimization is a computational technique used to identify the lowest energy pathway, or the minimum energy path (MEP), for a chemical reaction, connecting reactants to products via a transition state. For the synthesis of this compound, which can be envisioned through pathways such as the reductive amination of 5-(4-fluorophenyl)furan-2-carbaldehyde, computational methods like Density Functional Theory (DFT) are employed to model the reaction coordinates.
These calculations would typically involve:
Geometry Optimization: Finding the lowest energy conformation for the reactants, products, and any intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction path. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the MEP downhill from the transition state to confirm that it connects the intended reactants and products.
For analogous reactions involving furfural (B47365) derivatives, DFT studies have elucidated the mechanisms of C-O bond activation and nucleophilic additions, highlighting the influence of substituents on the furan ring. Quantum mechanical calculations on similar systems have shown how the electronic nature of the aryl substituent can influence the reactivity of the furan ring and adjacent functional groups.
Energetic Barriers and Rate Constants
Once the reaction path is optimized, the energetic barriers (activation energies) can be determined from the energy difference between the reactants and the transition state. These barriers are crucial for predicting the feasibility and rate of a reaction.
Table 1: Hypothetical Energetic Data for a Key Reaction Step This table is illustrative and based on typical values for similar organic reactions, as specific data for this compound is not available.
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Imine Formation | Aldehyde + Amine | [TS_Imine] | Imine + H₂O | 15 - 25 |
| Reduction | Imine + Reductant | [TS_Reduction] | Amine | 10 - 20 |
From the calculated activation energy (Ea), the rate constant (k) for a given temperature (T) can be estimated using the Arrhenius equation or, more accurately, through Transition State Theory (TST):
k = (kᵦT/h) * e^(-ΔG‡/RT)
where:
kᵦ is the Boltzmann constant
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
Kinetic models for the formation of related furfurylamine (B118560) derivatives have been developed based on experimentally determined rate constants, which in turn can be rationalized and predicted through computational approaches. usda.gov For instance, studies on furfural degradation and conversion reactions utilize kinetic parameter calculations to understand reaction orders and activation energies. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT and other quantum chemical methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed molecular structure. globalresearchonline.net
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. globalresearchonline.net Theoretical calculations on furan and its derivatives have shown good correlation with experimental spectra, aiding in the assignment of signals. For this compound, calculations would predict the chemical shifts for the protons and carbons on the furan and fluorophenyl rings, as well as the methylamine group.
Vibrational Spectroscopy (IR and Raman): Harmonic vibrational frequency calculations using DFT can predict the infrared and Raman spectra. ajchem-a.comresearchgate.net These calculations help in assigning the vibrational modes of the molecule, such as the C-H, N-H, C-O, C=C, and C-F stretching and bending vibrations. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations accurately predicted the C-F stretching vibrations to be in the 1360-1000 cm⁻¹ range. ajchem-a.com
Table 2: Predicted vs. Experimental Vibrational Frequencies for an Analogous Fluorophenyl Compound Data is based on a representative study of a related molecule, 4-(4-Fluoro-phenyl)-1H-imidazole, to illustrate the typical accuracy of DFT calculations. researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) (FT-IR) |
| N-H Stretch | 3450 | 3420 |
| C-H Stretch (Aromatic) | 3080 | 3100 |
| C=C Stretch (Aromatic) | 1610 | 1609 |
| C-F Stretch | 1230 | 1225 |
The agreement between calculated and experimental spectra serves as a strong validation for the computed equilibrium geometry and electronic structure of the molecule.
Supramolecular Interactions and Self-Assembly Propensities
The non-covalent interactions that this compound can participate in are critical for understanding its crystal packing, self-assembly behavior, and interactions with biological targets. The presence of the aminomethyl group (a hydrogen bond donor and acceptor), the furan oxygen (a hydrogen bond acceptor), and the fluorophenyl ring (capable of π-π stacking and C-H···F interactions) suggests a rich supramolecular chemistry.
Computational methods can be used to model and quantify these interactions:
Hydrogen Bonding: The amine group can form N-H···N or N-H···O hydrogen bonds, which are fundamental to the structure of many organic solids. Computational modeling can predict the geometries and energies of these bonds. ed.ac.uk
π-π Stacking: The furan and fluorophenyl rings can engage in π-π stacking interactions. Theoretical calculations can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and their stabilization energies.
A study on the crystal structure of a related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, revealed a complex 3D network consolidated by C—H···N and C—H···F hydrogen bonds, as well as weaker C—H···π interactions. nih.gov This provides a valuable model for the types of supramolecular synthons that this compound might form, guiding the design of crystalline materials or understanding its binding modes. The interplay between these various non-covalent forces dictates the self-assembly propensities of the molecule in the solid state.
Advanced Chemical Research Applications of 5 4 Fluorophenyl 2 Furyl Methylamine Scaffold
Role as a Privileged Chemical Scaffold in Molecular Design
In the realm of molecular design, particularly in medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The concept of privileged structures is a powerful tool in drug discovery as it allows for the creation of libraries of compounds with a higher probability of biological activity. The [5-(4-Fluorophenyl)-2-furyl]methylamine scaffold possesses several features that suggest its potential as a privileged structure. The presence of the furan (B31954) ring, a known bioisostere for other aromatic systems, combined with the hydrogen bond donor and acceptor capabilities of the methylamine (B109427) group, and the electronic influence of the fluorophenyl moiety, provides a rich platform for molecular recognition.
The structural features of the this compound scaffold make it an excellent candidate for the exploration of diverse chemical space. By modifying the core structure at various positions, a wide array of derivatives can be synthesized. For instance, the amine group can be further functionalized to introduce different substituents, thereby altering the molecule's polarity, basicity, and potential for intermolecular interactions. Similarly, the phenyl ring can be substituted with other groups to modulate its electronic properties and steric bulk. The furan ring itself can also be a site for further chemical transformations. This synthetic tractability allows for the generation of a large and diverse library of compounds, which is crucial for screening against various biological targets and for discovering novel structure-activity relationships. The exploration of chemical space around this scaffold can lead to the identification of new bioactive molecules with potential applications in medicine and agriculture.
The methylamine group and the furan oxygen atom in the this compound scaffold provide potential coordination sites for metal ions, making it an attractive building block for the design of ligands for catalytic systems. Ligands play a crucial role in catalysis by modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Derivatives of furfurylamine (B118560) have been successfully employed in the synthesis of ligands for transition metal catalysts. For example, Ru-MACHO-BH, a ruthenium complex bearing a furfurylamine-derived ligand, has been shown to be an efficient catalyst for the reductive amination of furfurals to furfurylamines. mdpi.com This demonstrates the potential of the furan-methylamine motif in facilitating catalytic transformations. By analogy, ligands derived from this compound could be designed to coordinate with various transition metals, leading to the development of novel catalysts for a wide range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the 4-fluorophenyl group can further tune the catalytic activity of the resulting metal complexes.
Precursor in Material Science Research
The unique electronic and structural properties of the this compound scaffold also make it a promising precursor for the development of advanced materials. The conjugated system of the furan and phenyl rings, along with the potential for polymerization through the amine functionality, opens up avenues for its use in organic electronics and polymer chemistry.
Furan-containing compounds have emerged as a significant class of organic semiconductors due to their favorable electronic properties, good solubility, and high photoluminescence quantum efficiency. researchgate.netsioc-journal.cnnih.gov These materials are key components in various organic electronic devices, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The incorporation of a furan ring into a π-conjugated system can significantly influence the material's charge transport characteristics and photophysical properties. sioc-journal.cn The this compound scaffold, with its extended π-system, has the potential to be a valuable building block for the synthesis of novel organic electronic materials. The fluorophenyl group can enhance the electron-accepting properties of the molecule, which could be beneficial for developing n-type or ambipolar organic semiconductors. Furthermore, the methylamine group can serve as a reactive handle for further chemical modifications to fine-tune the material's properties or to attach it to other molecular components. Research into furan-phenylene co-oligomers has shown that selective fluorination can lower the energies of frontier molecular orbitals, which is advantageous for electron transport. researchgate.net
The bifunctional nature of the this compound scaffold, possessing both an aromatic core and a reactive amine group, makes it a suitable monomer for the synthesis of novel polymers. The amine group can participate in polymerization reactions such as polycondensation and polyaddition to form polyamides, polyimides, and other polymer structures. Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable alternatives to petroleum-based plastics. researchgate.netulaval.camdpi.com These polymers can exhibit excellent thermal and mechanical properties. While FDCA is a di-acid, the amine functionality in this compound offers a different route to furan-containing polymers. The incorporation of the rigid furan-phenyl unit into a polymer backbone could lead to materials with high thermal stability and specific mechanical properties. Furthermore, the potential for this compound to be derived from biomass resources aligns with the growing demand for sustainable and bio-based polymers. The development of biopolymers from furan derivatives is an active area of research, and the this compound scaffold could contribute to the design of new functional bioplastics. mdpi.comulaval.ca
Chemical Probes for Intermolecular Interactions
Chemical probes are small molecules designed to study and visualize biological processes and intermolecular interactions in living systems. Fluorescent probes, in particular, are powerful tools in chemical biology. The this compound scaffold possesses structural elements that are conducive to the design of fluorescent probes. The extended π-conjugation of the 5-phenylfuran system can give rise to intrinsic fluorescence. The methylamine group provides a convenient point of attachment for other functional groups, such as fluorophores, quenchers, or targeting moieties, to create more sophisticated probes. The design of fluorescent probes often involves modulating the electronic properties of a core structure to achieve desired photophysical characteristics, such as large Stokes shifts and high quantum yields. The electronic nature of the 4-fluorophenyl group can influence the fluorescence properties of the scaffold. While there are no specific reports on the use of this compound as a chemical probe, the general principles of probe design suggest its potential in this area. For example, derivatives of this scaffold could be synthesized to act as "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific target molecule or ion, or upon a change in their local environment. The development of such probes would be valuable for studying a wide range of biological and chemical systems.
Derivatization for Enhanced Chemical Functionality
The scaffold of this compound presents multiple reactive sites that are amenable to chemical modification, offering a versatile platform for the development of a diverse library of derivatives. Strategic derivatization of this core structure can significantly enhance its chemical functionality, modulate its physicochemical properties, and refine its biological activity. The primary points for derivatization include the primary amino group, the furan ring, and the 4-fluorophenyl moiety.
The furan ring itself is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Reactions such as nitration, halogenation, and formylation could potentially introduce new functional groups at the vacant positions of the furan ring. However, the conditions for such reactions would need to be carefully optimized to avoid undesired side reactions or decomposition of the starting material.
Finally, while the 4-fluorophenyl group is generally more stable, modifications could be envisioned under specific conditions, such as nucleophilic aromatic substitution of the fluorine atom, although this typically requires harsh reaction conditions.
The following tables outline potential derivatization strategies and the resulting functional modifications for the this compound scaffold, based on established synthetic methodologies for analogous furan-containing compounds.
Table 1: Derivatization of the Primary Amine Group
| Derivative Type | General Structure | Reagents and Conditions | Potential Functional Enhancement |
| N-Acyl Derivatives | Carboxylic acid, Coupling agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF) | Modulation of lipophilicity and hydrogen bonding capacity. Introduction of new pharmacophoric groups. | |
| N-Sulfonyl Derivatives | Sulfonyl chloride, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM) | Alteration of electronic properties and potential for new biological interactions. | |
| N-Alkyl Derivatives | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Increased basicity and steric bulk. Modification of solubility. | |
| N-Aryl Derivatives | Aryl halide, Palladium catalyst, Ligand, Base | Introduction of extended aromatic systems for potential π-π stacking interactions. |
Table 2: Potential Derivatization of the Furan Ring
| Reaction Type | Position of Substitution | Reagents and Conditions | Potential Functional Enhancement |
| Nitration | C3 or C4 | Nitrating agent (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group for further functionalization or as a pharmacophore. |
| Halogenation | C3 or C4 | Halogenating agent (e.g., NBS, NCS) | Introduction of a halogen atom for tuning electronic properties or as a handle for cross-coupling reactions. |
| Formylation | C3 or C4 | Vilsmeier-Haack reagent (DMF/POCl₃) | Introduction of an aldehyde group for further synthetic transformations. |
Future Perspectives in 5 4 Fluorophenyl 2 Furyl Methylamine Research
Development of Novel and Efficient Synthetic Routes
The synthesis of [5-(4-Fluorophenyl)-2-furyl]methylamine is anticipated to be a focal point of future research, with an emphasis on developing more efficient, scalable, and sustainable methods. A primary and direct approach to its synthesis is the reductive amination of 5-(4-fluorophenyl)furan-2-carbaldehyde. nih.gov This precursor is commercially available, providing a straightforward entry point for synthetic explorations.
Future investigations are likely to focus on optimizing this transformation by exploring a variety of reducing agents and catalytic systems. The development of chemoselective methods will be crucial to avoid side reactions and enhance product yield and purity.
Table 1: Potential Synthetic Routes and Optimization Strategies
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|
| Catalytic Reductive Amination | H₂, Pd/C, PtO₂, Raney Ni | High atom economy, scalability |
| Hydride-Based Reductive Amination | NaBH₄, NaBH(OAc)₃, NaCNBH₃ | Mild reaction conditions, functional group tolerance |
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound is largely uncharted territory, presenting a rich field for discovery. The furan (B31954) ring, an electron-rich aromatic system, is susceptible to electrophilic substitution, although the position of substitution will be influenced by the existing substituents. The methylamine (B109427) group offers a nucleophilic site for a variety of transformations.
Future research could explore:
N-Functionalization: Acylation, alkylation, and arylation of the amine group to generate a library of derivatives with potentially diverse biological activities.
Ring-Opening Reactions: Acid-catalyzed hydrolysis of the furan ring could lead to the formation of 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.
Cycloaddition Reactions: The furan moiety can participate as a diene in Diels-Alder reactions, providing access to complex bicyclic structures. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous flow chemistry and automated synthesis platforms represents a significant opportunity for the production of this compound and its derivatives. bohrium.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. rsc.orgnih.gov
A prospective flow synthesis of this compound could involve the in-line generation of the imine from 5-(4-fluorophenyl)furan-2-carbaldehyde and ammonia (B1221849), followed immediately by catalytic hydrogenation in a packed-bed reactor. nih.gov This integrated approach would minimize the handling of intermediates and allow for rapid optimization of reaction conditions. Automated platforms could then be employed to systematically explore the chemical space around this scaffold by varying the amine component or by performing subsequent derivatization reactions. innovationnewsnetwork.comresearchgate.net
Advanced Computational Methods for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a range of molecular properties and to elucidate reaction mechanisms. researchgate.net
Table 2: Potential Applications of Computational Chemistry
| Computational Method | Predicted Property/Application |
|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties, reaction energies |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding interactions with biological targets |
These computational tools can guide experimental work by identifying the most promising synthetic routes, predicting the regioselectivity of reactions, and providing insights into the potential biological activity of novel derivatives. For instance, computational docking studies could be used to screen a virtual library of this compound analogs against various protein targets. researchgate.net
Synergistic Research with Material Science and Catalysis
The unique structural features of this compound suggest intriguing possibilities for its application in materials science and catalysis. Furan-based polymers are a growing area of interest due to their potential as bio-based alternatives to petroleum-derived plastics. researchgate.netwikipedia.org
Future research could investigate the incorporation of this compound as a monomer in polymerization reactions to create novel functional materials. The amine group could be used to introduce specific properties, such as improved adhesion or the ability to coordinate with metal ions.
In the realm of catalysis, the molecule could serve as a ligand for transition metal catalysts. The furan oxygen and the amine nitrogen provide potential coordination sites, and the electronic properties of the furan ring can be tuned by the fluorophenyl substituent. The development of chiral versions of this ligand could open doors to asymmetric catalysis. catalysis-summit.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(4-Fluorophenyl)-2-furyl]methylamine, and what are the critical parameters affecting yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling fluorophenyl groups to furan precursors via Suzuki-Miyaura cross-coupling, followed by reductive amination. Critical parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient aryl-aryl bond formation .
- Temperature control : Reactions often require anhydrous conditions at 80–100°C to avoid side products .
- Purification : Column chromatography or recrystallization to isolate the amine product, with yields influenced by solvent polarity (e.g., ethyl acetate/hexane mixtures) .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use orthogonal techniques:
- NMR spectroscopy : Confirm the presence of fluorophenyl (¹⁹F NMR) and furyl protons (¹H NMR).
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the amine group) .
- HPLC-MS : Verify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally similar compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as aromatic amines may irritate respiratory tracts .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictory data in biological assays for this compound?
- Methodological Answer :
- Assay replication : Repeat experiments in triplicate across different cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish direct activity from cytotoxicity .
- Data cross-validation : Compare results with structurally analogous compounds (e.g., pyrimidine derivatives) to identify trends .
Q. How does the introduction of fluorine affect the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s impact includes:
- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life in pharmacokinetic studies .
- Crystal packing : Fluorine participates in weak C–H⋯F interactions, influencing solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
